(+)-Iridodial
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Overview
Description
(+)-iridodial is an iridodial that is (1R,2R)-2-[(2R)-1-oxopropan-2-yl]cyclopentanecarbaldehyde substituted by a methyl group at position 2 (2S-stereoisomer). It has a role as a plant metabolite.
Scientific Research Applications
Pest Control and Plant Protection
- Biological Pest Control with Lacewings: Iridodial has been identified as a male-specific compound in goldeneyed lacewings. Research demonstrated that both male and female lacewings are strongly attracted to iridodial, suggesting its potential use in inducing these beneficial insects to lay eggs in specific plant patches, contributing to biological pest control strategies (Chauhan, Levi, Zhang, & Aldrich, 2007).
Pharmacological Research
Role in Antimicrobial Activity
Iridodial β-monoenol acetate, a constituent of Nepeta species, has shown significant antimicrobial activity, especially against fungi and certain bacteria. This points towards its potential role in developing new antimicrobial agents (Mathela & Joshi, 2008).
Potential in Alzheimer's Disease Research
Studies on iridoids and structurally related monoterpenes, including iridodial, have indicated that they exhibit various pharmacological effects. These compounds are being investigated for their potential as modulators of Alzheimer’s disease (AD), particularly in addressing mechanisms like τ-protein phosphorylation signaling and amyloid beta (Aβ) formation, aggregation, and clearance (Habtemariam, 2018).
Anti-Inflammatory Properties
Iridoids, including iridodial, have been recognized for their promising anti-inflammatory activity, which may be beneficial in treating various inflammatory disorders. This group of secondary metabolites present in various plants and insects has been subjected to extensive research to understand their therapeutic potential and mechanisms of action (Viljoen, Mncwangi, & Vermaak, 2012).
Agricultural and Biotechnological Research
Insect Pheromone Research
The role of iridodial as a male aggregation pheromone in goldeneyed lacewings provides insights into the semiochemistry of these insects. This knowledge can contribute to integrated pest management strategies by exploiting natural insect behavior for pest control (Zhang, Chauhan, Erbe, Vellore, & Aldrich, 2004).
Enhancing Plant Quality through Environmental Control
Iridoid concentration in plants like Hedyotis diffusa, known for their medicinal properties, can be affected by environmental factors such as light intensity. Research aimed at optimizing these conditions can lead to improved quality and rapid production of medicinal plants (Hisano, Uno, Ogino, Kitaaki, Ishiguro, Oku, & Itoh, 2013).
properties
Product Name |
(+)-Iridodial |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-10H,3-4H2,1-2H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
HMCYXRFNNOPPPR-AXTSPUMRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1C=O)[C@@H](C)C=O |
SMILES |
CC1CCC(C1C=O)C(C)C=O |
Canonical SMILES |
CC1CCC(C1C=O)C(C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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